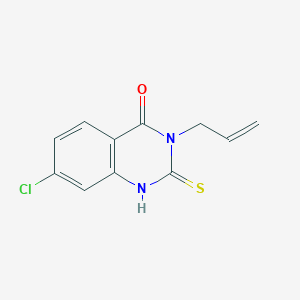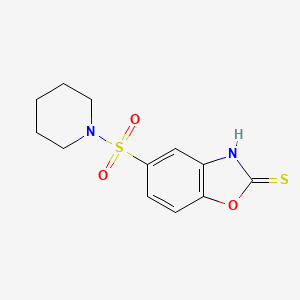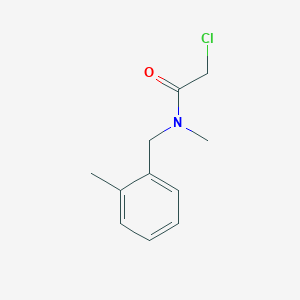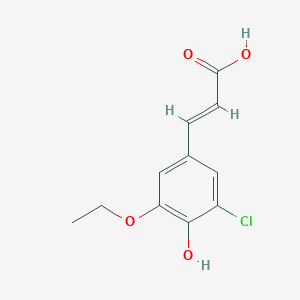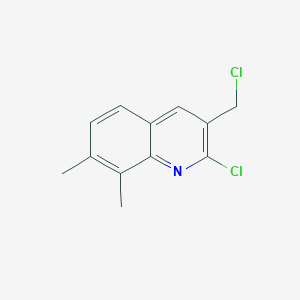
2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline
概要
説明
2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline typically involves the chlorination of 7,8-dimethylquinoline. One common method includes the use of thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions
2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products
Substitution: Formation of 3-(aminomethyl)-7,8-dimethylquinoline or 3-(thiomethyl)-7,8-dimethylquinoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-3-(chloromethyl)-1,2,3,4-tetrahydro-7,8-dimethylquinoline.
科学的研究の応用
Chemistry
2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine
The compound’s derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Its unique structure allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline involves its interaction with cellular components such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its replication and transcription processes. It also inhibits enzyme activity by binding to active sites, leading to the inhibition of metabolic pathways. The specific molecular targets and pathways depend on the derivative and its intended application.
類似化合物との比較
Similar Compounds
2-Chloro-3-(chloromethyl)oxirane: Another chlorinated compound with similar reactivity but different applications.
2-Chloro-3-(chloromethyl)thiophene: Shares the chloromethyl group but has a thiophene ring instead of a quinoline ring.
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with a pyridine ring.
Uniqueness
2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline stands out due to its quinoline core, which imparts unique electronic and steric properties. This makes it more suitable for applications in medicinal chemistry and materials science compared to its analogs.
特性
IUPAC Name |
2-chloro-3-(chloromethyl)-7,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-7-3-4-9-5-10(6-13)12(14)15-11(9)8(7)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNBVVFJVKLVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CCl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368688 | |
| Record name | 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794582-35-7 | |
| Record name | 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794582-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


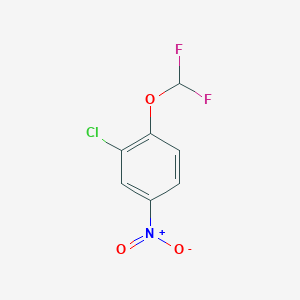
![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)
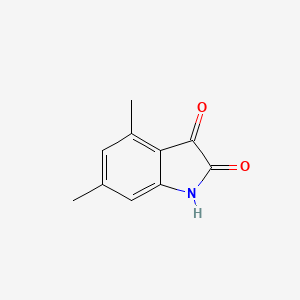
![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)
![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

